molecular formula C19H21NO4S B2634747 ETHYL 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE CAS No. 312925-60-3

ETHYL 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B2634747
CAS No.: 312925-60-3
M. Wt: 359.44
InChI Key: XWUCXDSNSZGQGU-UHFFFAOYSA-N
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Description

Chemical Context and Nomenclature of Thiophene Derivatives

Thiophene, a five-membered aromatic heterocycle containing one sulfur atom, serves as the foundational scaffold for this compound. First isolated by Viktor Meyer in 1882 as a benzene contaminant, thiophene derivatives are characterized by their aromaticity, which enables electrophilic substitution reactions akin to benzene. The nomenclature of thiophene derivatives follows IUPAC guidelines, where substituents are prioritized based on functional group hierarchy. In this compound, the parent structure is cyclopenta[b]thiophene , a bicyclic system comprising a thiophene ring fused to a cyclopentane moiety. The "b" notation indicates the position of fusion between the two rings.

The full systematic name, This compound , reflects three key substituents:

  • An ethyl carboxylate group at position 3 of the thiophene ring.
  • A 4-ethoxybenzamido group at position 2.
  • Hydrogenation states at positions 4, 5, and 6 (4H,5H,6H), indicating partial saturation of the cyclopentane ring.

This naming convention adheres to the priority rules for functional groups, where the carboxylate ester (-COOEt) takes precedence over the amide (-NHCO-) and ether (-OEt) groups.

Structural Classification and Functional Group Significance

The compound’s structure can be dissected into four domains:

Structural Domain Functional Groups Role in Reactivity
Cyclopenta[b]thiophene core Aromatic thiophene, saturated cyclopentane Dictates electronic properties; participates in π-π stacking and electrophilic substitution.
Ethyl carboxylate at position 3 Ester (-COOEt) Enhances solubility in organic solvents; serves as a leaving group in nucleophilic acyl substitution.
4-Ethoxybenzamido at position 2 Amide (-NHCO-), ether (-OEt) Modulates electronic effects via resonance; ether group influences lipophilicity.
Partial saturation (4H,5H,6H) Cycloalkane Reduces ring strain; alters conformational flexibility compared to fully unsaturated analogs.

The cyclopenta[b]thiophene core contributes aromatic stability, while the fused cyclopentane introduces steric constraints that influence molecular packing in solid-state configurations. The ethyl carboxylate group at position 3 is electron-withdrawing, activating the thiophene ring toward electrophilic attack at positions adjacent to the ester. The 4-ethoxybenzamido substituent at position 2 introduces hydrogen-bonding capabilities via the amide NH, while the ethoxy group (-OEt) provides steric bulk and modulates solubility.

The partial saturation of the cyclopentane ring (4H,5H,6H) distinguishes this compound from fully aromatic analogs, potentially reducing cytotoxicity while maintaining planar geometry essential for intermolecular interactions. Synthetic routes to such structures often employ cyclization strategies, such as the Paal-Knorr thiophene synthesis or Gewald reaction, adapted to accommodate bicyclic systems.

Properties

IUPAC Name

ethyl 2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-3-23-13-10-8-12(9-11-13)17(21)20-18-16(19(22)24-4-2)14-6-5-7-15(14)25-18/h8-11H,3-7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUCXDSNSZGQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Gewald reaction, which is a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs large-scale batch reactors. The reaction conditions are optimized for yield and purity, involving precise control of temperature, pressure, and reagent concentrations. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of ETHYL 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The compound’s structure allows it to fit into active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares ETHYL 2-(4-ETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE with structurally related compounds:

Compound Name Core Structure Substituents (Position) Key Functional Groups Notable Properties
This compound Cyclopenta[b]thiophene 4-Ethoxybenzamido (2), Ethyl carboxylate (3) Amide, Ester, Ether High lipophilicity, potential bioactivity
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate Benzo[b]thiophene Hydroxy (5), Methyl (3), Ethyl carboxylate (2) Ester, Ketone, Hydroxy mp 153–156 °C; νmax: 1777, 1715 cm⁻¹
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole 2-Chlorophenyl, Thiocarbonohydrazide Thione, Chloroaryl, Hydrazide Hydrogen-bonded supramolecular assembly

Electronic and Reactivity Profile

  • The cyclopenta[b]thiophene core in the target compound introduces ring strain and altered π-conjugation compared to planar benzo[b]thiophene. This may affect redox behavior or charge-transfer interactions.

Biological Activity

Ethyl 2-(4-ethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, including antitumor effects, cytotoxicity, and mechanisms of action based on available research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₇H₁₈N₂O₄S
  • Molecular Weight : 358.40 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antitumor properties. The following sections detail specific studies and findings related to its efficacy.

Antitumor Activity

Research has demonstrated that compounds with similar structures exhibit significant antitumor activity. For instance, a study evaluated various derivatives of cyclopenta[b]thiophenes and found that certain compounds had IC₅₀ values ranging from 23.2 to 49.9 μM against cancer cell lines .

Table 1: Antitumor Activity of Related Compounds

CompoundIC₅₀ (μM)Activity Level
Compound A23.2High
Compound B49.9Moderate
Compound C52.9Moderate
Compound D95.9Low

These findings suggest that this compound may possess similar antitumor properties.

Cytotoxicity Studies

Cytotoxicity assays using various human cancer cell lines have shown that related thiophene derivatives can induce apoptosis and inhibit cell proliferation. For example, one study reported an IC₅₀ of 6.2 μM for a similar compound tested on THP-1 cells . This indicates a strong potential for inducing cell death in malignant cells.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.

Case Studies and Experimental Findings

Several in vivo studies have assessed the efficacy of thiophene derivatives in tumor-bearing animal models. One notable study involved administering the compound to mice with induced tumors, resulting in a significant reduction in tumor mass compared to control groups treated with standard chemotherapy agents .

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-(4-ethoxybenzamido)cyclopenta[b]thiophene-3-carboxylate?

The compound is typically synthesized via multicomponent reactions. For example, a modified Biginelli reaction can be employed using toluene as a solvent, with piperidine and acetic acid as catalysts under reflux conditions. Reaction progress is monitored via thin-layer chromatography (TLC), followed by filtration and recrystallization for purification .

Q. How is the structural integrity of this compound validated experimentally?

Structural characterization relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 7.25–7.45 ppm for phenyl groups) .
  • X-ray crystallography : Resolves bond lengths and dihedral angles in the cyclopenta-thiophene core .
  • IR spectroscopy : Detects functional groups like amide (C=O stretch ~1650 cm1 ^{-1}) and ester (C-O stretch ~1250 cm1 ^{-1}) .

Q. What safety protocols are recommended for handling this compound?

Safety data sheets (SDS) highlight risks:

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact (Category 2A irritation) .
  • Storage : Inert atmosphere, away from oxidizing agents, at 2–8°C .
  • Spills : Use absorbent materials (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Q. Which purification methods are effective for isolating this compound?

  • Recrystallization : Ethanol or methanol is preferred due to moderate solubility at elevated temperatures .
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 3:1 ratio) resolves polar impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For cyclopenta-thiophene derivatives, the amide group acts as an electron-withdrawing moiety, directing substitution to the thiophene ring. Solvent effects (e.g., polarizable continuum models) refine reaction pathway predictions .

Q. What strategies resolve contradictions in toxicity data across studies?

Discrepancies in toxicity profiles (e.g., respiratory vs. dermal hazards) require:

  • Dose-response validation : Compare LD50_{50} values across in vitro (e.g., HepG2 cells) and in vivo (rodent) models .
  • Exposure pathway analysis : Prioritize routes (e.g., inhalation vs. dermal) based on vapor pressure (e.g., <0.1 mmHg at 25°C) .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Key parameters include:

  • Solvent selection : Hexafluoroisopropanol (HFIP) enhances reaction rates via hydrogen-bond stabilization of intermediates (22% yield improvement) .
  • Catalyst loading : Reducing piperidine from 10 mol% to 5 mol% minimizes side-product formation without compromising efficiency .

Q. What structure-activity relationships (SAR) guide its potential biological applications?

Analog studies on thiophene-3-carboxylates reveal:

  • Electron-withdrawing groups (e.g., nitro, cyano) at the 4-position enhance antioxidant activity by stabilizing radical intermediates .
  • Hydrophobic substituents (e.g., cyclohexylphenyl) improve membrane permeability in anti-inflammatory assays .

Q. How do regulatory frameworks (e.g., TSCA, REACH) impact its use in academic research?

Compliance requires:

  • TSCA certification : Confirm exemption status under Low Volume Exemption (LVE) if annual production is <10 kg .
  • Ecotoxicity reporting : Submit biodegradation data (e.g., OECD 301F) if releasing waste into aquatic systems .

Q. What are the ecological implications of its persistence in the environment?

  • Biodegradation : Half-life >60 days in soil (OECD 307), indicating moderate persistence .
  • Bioaccumulation : Log KowK_{ow} <3.5 suggests low potential for biomagnification .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular formulaC19_{19}H21_{21}NO4_{4}S
Molecular weight383.44 g/mol
Melting point174–178°C (ethanol recrystallized)
Log KowK_{ow}2.8 (predicted)

Q. Table 2. Hazard Classification

Hazard CategorySDS ClassificationReference
Skin irritationCategory 2
Respiratory toxicitySTOT-SE 3
Environmental toxicityAquatic Chronic 3

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